8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate
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Overview
Description
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiochroman core linked to a piperazine moiety, which is further connected to a methoxyphenyl group. The fumarate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.
Attachment to the Thiochroman Core: The intermediate is then reacted with a thiochroman derivative in the presence of a suitable catalyst to form the desired thiochroman-piperazine compound.
Formation of the Fumarate Salt: The final step involves the reaction of the thiochroman-piperazine compound with fumaric acid to form the fumarate salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and catalysts.
Purification: Employing crystallization and filtration techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiochroman moieties.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the piperazine moiety can lead to the formation of N-oxide derivatives.
Reduction: Reduction of the oxo group results in the corresponding alcohol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate involves its interaction with specific molecular targets:
Receptor Binding: The compound acts as a ligand for certain receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission and cellular communication, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with a similar piperazine structure used for hypertension treatment.
Uniqueness
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate stands out due to its unique combination of a thiochroman core and a piperazine moiety, which imparts distinct chemical and biological properties. Its fumarate salt form further enhances its solubility and stability, making it a versatile compound for various applications.
Properties
CAS No. |
153804-46-7 |
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Molecular Formula |
C28H34N2O7S |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(3,4-dihydro-2H-thiochromen-8-yloxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C24H30N2O3S.C4H4O4/c1-28-21-10-3-2-9-20(21)25-13-15-26(16-14-25)23(27)12-5-17-29-22-11-4-7-19-8-6-18-30-24(19)22;5-3(6)1-2-4(7)8/h2-4,7,9-11H,5-6,8,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
VTIROKULOXFMNO-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCOC3=CC=CC4=C3SCCC4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCOC3=CC=CC4=C3SCCC4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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